molecular formula C8H8O5 B2711054 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid CAS No. 220902-81-8

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Cat. No.: B2711054
CAS No.: 220902-81-8
M. Wt: 184.147
InChI Key: UQVLBURKHVKIJL-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is an organic compound with the molecular formula C8H8O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of a methoxycarbonyl group (an ester) and a carboxylic acid group attached to the furan ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Scientific Research Applications

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential starting material for the development of new drugs, particularly those containing furan rings.

    Material Science: Investigated for the design of novel materials with specific functionalities due to its unique structure.

    Biological Studies: Used in studies related to furan-containing bioactive molecules.

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. It describes how the compound interacts with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with an organic compound are typically assessed through toxicological studies. This information is important for handling and disposing of the compound safely .

Future Directions

The future directions could involve further studies to explore new synthetic routes, improve the yield of the synthesis, discover new reactions of the compound, or investigate its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid typically involves the esterification of 5-hydroxymethylfurfural (HMF) followed by oxidation. One common method includes:

    Esterification: HMF is reacted with methanol in the presence of an acid catalyst to form 5-(methoxymethyl)furfural.

    Oxidation: The resulting ester is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), sodium hypochlorite (NaOCl).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Acid catalysts for esterification, such as sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    5-Hydroxymethylfurfural (HMF): Precursor in the synthesis of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid.

    2-Furoic acid: Contains a furan ring with a carboxylic acid group but lacks the methoxycarbonyl group.

Uniqueness

This compound is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group attached to the furan ring

Properties

IUPAC Name

5-methoxycarbonyl-4-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVLBURKHVKIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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